Cyclododecyl 4-(decanoylamino)benzoate

Description

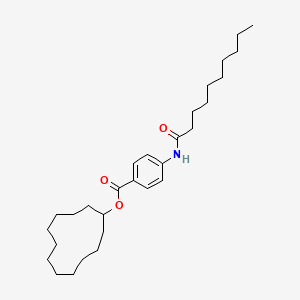

Cyclododecyl 4-(decanoylamino)benzoate is a benzoic acid derivative featuring a cyclododecyl ester group and a 4-position substituted with a decanoylamino moiety. The cyclododecyl group (a 12-membered cyclic alkyl chain) contributes steric bulk, while the decanoylamino substituent (a 10-carbon acyl chain attached to an amino group) introduces lipophilicity. Its synthesis likely involves esterification of 4-(decanoylamino)benzoic acid with cyclododecanol, though procedural details are absent in the reviewed materials.

Properties

Molecular Formula |

C29H47NO3 |

|---|---|

Molecular Weight |

457.7 g/mol |

IUPAC Name |

cyclododecyl 4-(decanoylamino)benzoate |

InChI |

InChI=1S/C29H47NO3/c1-2-3-4-5-9-14-17-20-28(31)30-26-23-21-25(22-24-26)29(32)33-27-18-15-12-10-7-6-8-11-13-16-19-27/h21-24,27H,2-20H2,1H3,(H,30,31) |

InChI Key |

YJTQDRAGJKTYHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCCCCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclododecyl 4-(decanoylamino)benzoate typically involves a multi-step process. One common method includes the esterification of 4-(decanoylamino)benzoic acid with cyclododecanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Cyclododecyl 4-(decanoylamino)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohol derivatives

Substitution: Various substituted benzoate derivatives

Scientific Research Applications

Cyclododecyl 4-(decanoylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclododecyl 4-(decanoylamino)benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may bind to sodium channels in nerve cells, preventing the influx of sodium ions and thereby blocking nerve impulse conduction . This results in a temporary loss of sensation in the targeted area.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Decyl 4-Hydroxybenzoate ()

- Structure : Linear decyl ester with a 4-hydroxy group.

- Key Differences: Substituent: Hydroxyl (polar) vs. decanoylamino (lipophilic). Ester Group: Linear C10 chain vs. cyclic C12.

- Property Implications: The hydroxyl group in decyl 4-hydroxybenzoate increases polarity, enhancing solubility in aqueous environments compared to the target compound’s hydrophobic decanoylamino group . The cyclododecyl ester’s steric bulk may reduce solubility in organic solvents relative to the linear decyl chain.

Ethyl 4-(Dimethylamino)Benzoate ()

- Structure: Ethyl ester with a 4-dimethylamino group.

- Key Differences: Substituent: Dimethylamino (electron-donating) vs. decanoylamino (electron-withdrawing acyl group). Ester Group: Small ethyl vs. bulky cyclododecyl.

- Property Implications: The dimethylamino group enhances reactivity in resin polymerization, achieving a higher degree of conversion than methacrylate-based systems . The decanoylamino group’s lower basicity may reduce such reactivity. The cyclododecyl ester’s size could slow degradation kinetics, favoring sustained-release applications over ethyl esters.

4-(Acetylamino)Benzoate in Inosiplex ()

- Structure: Acetylamino group (C2 acyl chain) as part of a pharmaceutical complex.

- Key Differences: Substituent: Acetylamino (short-chain) vs. decanoylamino (long-chain).

- Inosiplex’s use in pharmaceuticals suggests that acylated benzoates with optimized chain lengths may balance bioavailability and stability.

Data Tables

Table 1: Substituent Effects on Benzoate Ester Properties

Table 2: Ester Group Impact on Physicochemical Behavior

| Ester Type | Example Compound | Solubility Trend | Steric Effects |

|---|---|---|---|

| Cyclic (C12) | This compound | Low (hydrophobic) | High steric hindrance |

| Linear (C10) | Decyl 4-hydroxybenzoate | Moderate (polar substituent) | Minimal steric hindrance |

| Short-chain (C2) | Ethyl 4-(dimethylamino)benzoate | High (small ester group) | Low steric hindrance |

Research Findings and Inferences

- Reactivity: Ethyl 4-(dimethylamino)benzoate’s high reactivity in resins suggests that electron-donating groups enhance polymerization efficiency. The target compound’s decanoylamino group, being electron-withdrawing, may exhibit reduced reactivity but improved stability.

- Solubility : Linear esters (e.g., decyl) with polar substituents (hydroxyl) show higher solubility than cyclic analogs . The cyclododecyl group likely exacerbates the target’s insolubility, necessitating formulation strategies like micellar encapsulation.

- Biological Interactions: The acetylamino group in Inosiplex highlights the role of acyl chain length in pharmacokinetics. The decanoylamino group’s longer chain may prolong half-life but require metabolic adaptation for clearance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.